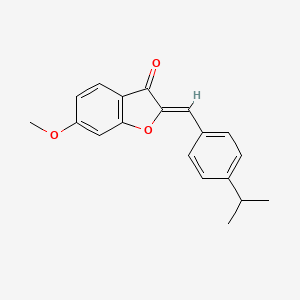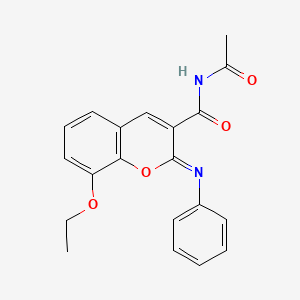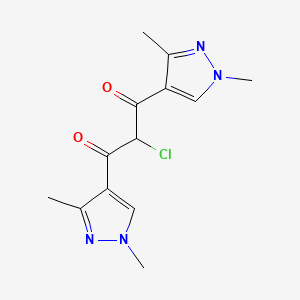
(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring . They are used in various fields, including medicinal chemistry, due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including the one you mentioned, typically consists of a planar, aromatic system which allows for conjugation and can affect the compound’s reactivity .Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic system .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Benzofuran derivatives are generally stable, aromatic compounds .Wirkmechanismus
The mechanism of action of (Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound inhibits the activation of NF-κB and thereby reduces the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, induces apoptosis, and reduces the expression of angiogenic factors. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are implicated in various diseases. In vivo studies have demonstrated that this compound reduces inflammation, oxidative stress, and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has a stable structure and can be stored for an extended period without degradation. However, this compound has some limitations for lab experiments. It is not water-soluble and requires a suitable solvent for dissolution. Additionally, this compound has low bioavailability and requires a high dosage to achieve therapeutic effects.
Zukünftige Richtungen
(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one has shown promising results in various fields of medicine, and future research is needed to explore its full potential. Some of the future directions for this compound research include:
1. Developing more efficient and cost-effective synthesis methods to increase the yield and purity of this compound.
2. Investigating the molecular mechanism of this compound action to understand its therapeutic effects fully.
3. Exploring the potential of this compound in treating other diseases, such as cardiovascular diseases and diabetes.
4. Developing novel drug delivery systems to increase the bioavailability and efficacy of this compound.
5. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a synthetic compound that has shown potential therapeutic applications in various fields of medicine. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. However, further research is needed to explore its full potential and develop more efficient drug delivery systems. This compound is an excellent example of how synthetic compounds can be used to develop new drugs and improve human health.
Synthesemethoden
(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one can be synthesized through a multi-step reaction process. The first step involves the condensation of 4-isopropylbenzaldehyde with 2-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction, which forms the benzofuran ring. Finally, the methoxy group is introduced through a methylation reaction using dimethyl sulfate. The overall yield of this compound synthesis is around 50-60%.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(4-isopropylbenzylidene)-6-methoxybenzofuran-3(2H)-one has shown potential therapeutic applications in various fields of medicine. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that this compound inhibits the production of inflammatory cytokines, such as TNF-α and IL-1β, and reduces the expression of COX-2, which is responsible for the production of prostaglandins. This compound has also shown promising results in treating cancer. Studies have demonstrated that this compound induces apoptosis and inhibits the proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can potentially be used in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2Z)-6-methoxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12(2)14-6-4-13(5-7-14)10-18-19(20)16-9-8-15(21-3)11-17(16)22-18/h4-12H,1-3H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYSHUVCHMZBHF-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide](/img/structure/B2996568.png)
![1-[4-(2,6-Dimethylphenyl)piperazino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B2996569.png)



![(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2996577.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2996579.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2996583.png)

![3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B2996586.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2996587.png)

